Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Preclinical Safety Whitepaper
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently manage the integration of complex chiral intermediates into synthesis pipelines. (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole (CAS: 1029413-53-3) is a highly versatile, structurally critical building block, predominantly utilized in the synthesis of selective kinase inhibitors (e.g., JAK1/2 inhibitors). While its chemical utility in cross-coupling and amidation reactions is well-documented, its specific toxicity profile—driven by a reactive primary amine and a lipophilic protecting group—requires rigorous, mechanistically grounded handling protocols to ensure both laboratory safety and analytical data integrity.
This whitepaper synthesizes the chemical hazard profile of this compound with field-proven, self-validating experimental workflows.
Chemical Identity & Physical Properties
Before addressing the toxicological mechanisms, it is critical to establish the precise chemical identity of the compound. The presence of the tert-butyloxycarbonyl (Boc) group and the pyrazole-pyrrolidine scaffold dictates its physical behavior and solubility profile[1].
Table 1: Chemical Identity & Physical Properties
| Property | Value |
| Chemical Name | (R)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate |
| CAS Number | 1029413-53-3 |
| Molecular Formula | C₁₂H₂₀N₄O₂ |
| Molecular Weight | 252.318 g/mol |
| InChI Key | FGJHGFJRZPJLDN-UHFFFAOYSA-N |
| Physical State | Solid (Powder) |
| Purity | ≥97% |
Data supported by the [1] and [2].
Mechanistic Toxicology & Hazard Identification
Standard Safety Data Sheets often list hazards without explaining the underlying chemical causality. Understanding why a compound is toxic is the first step in designing effective safety protocols. According to its Global Harmonized System (GHS) classification, this compound carries the GHS07 (Exclamation Mark) pictogram and the signal word Warning [2].
Hazard Statements & Chemical Causality
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H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Causality: The compound possesses a free primary amine (-NH₂) attached to the pyrazole ring. Amines are inherently Lewis bases. Upon contact with the aqueous environment of the ocular mucosa or the slight moisture on the stratum corneum, the amine abstracts protons (H⁺), generating a localized alkaline microenvironment. This localized pH shift disrupts lipid bilayers and denatures epithelial proteins, leading to an inflammatory response[2]. Furthermore, the bulky, lipophilic Boc group increases the molecule's partition coefficient (LogP), facilitating rapid penetration through lipid-rich biological membranes and exacerbating tissue irritation[1].
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H335 (May cause respiratory irritation): Causality: As a finely milled solid, the compound is highly prone to aerosolization. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the same basicity-driven mucosal irritation occurs.
Figure 1: Mechanistic pathway of exposure and localized toxicity driven by the primary amine and lipophilic Boc group.
Self-Validating Safety & Handling Protocols
In my laboratory, we do not rely on passive safety measures; we engineer self-validating protocols . A protocol is self-validating if the failure of one step inherently prevents the execution of the next, or if the step visually/mechanically verifies its own success.
Step-by-Step Handling Methodology
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Environmental Validation: The technician must observe the anemometer reading on the chemical fume hood (>100 Linear Feet per Minute) before opening the sash. Validation: If airflow is insufficient, the sash alarm sounds, physically halting the weighing process.
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Static Mitigation: Apply a zero-stat (anti-static) gun to the weighing spatula and the receiving vial. Validation: The powder flows freely without clinging to the spatula walls, visually confirming that static charge has been neutralized. This prevents uncontrolled aerosolization and mitigates the H335 inhalation hazard.
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Closed-System Transfer: Weigh the compound accurately inside a draft-shielded microbalance located within the fume hood.
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In-Situ Solubilization: Add the primary solvent (e.g., DMSO or Methanol) directly to the pre-weighed vial inside the closed hood environment before transport. Validation: Transporting a sealed liquid solution entirely eliminates the risk of powder inhalation during transit to the assay station.
Figure 2: Self-validating step-by-step experimental handling workflow to mitigate aerosolization and exposure.
Emergency Response & Decontamination
In the event of a breach in protocol resulting in a spill, the response must target the chemical nature of the compound.
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Step 1: Isolation. Immediately evacuate the immediate vicinity to prevent tracking the lipophilic powder across the laboratory.
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Step 2: Containment (No Dry Sweeping). Because dry sweeping will aerosolize the compound (triggering H335), cover the spill with damp absorbent pads.
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Step 3: Chemical Neutralization. Wipe the area with a mildly acidic solution (e.g., 5% acetic acid or dilute citric acid). Causality: The acid protonates the free primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt.
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Step 4: Final Cleansing. Follow up with a 70% Ethanol wipe to dissolve any residual Boc-protected organic matter, then wash with deionized water.
Storage & Stability
Maintaining the structural integrity of (R)-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole is critical for downstream synthetic yield.
Table 2: Storage & Stability Parameters
| Parameter | Condition | Mechanistic Rationale |
| Temperature | Ambient (or 2-8°C for long-term) | Prevents thermal degradation and premature cleavage of the Boc-protecting group. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents atmospheric oxidation of the electron-rich primary amine, which can lead to unwanted dimerization or N-oxide formation. |
| Light Exposure | Protect from direct UV light | Mitigates potential photo-oxidation of the conjugated pyrazole ring system. |
| Incompatibilities | Strong Acids, Oxidizers | Strong acids (e.g., TFA, HCl) will rapidly catalyze the deprotection of the Boc group, releasing highly flammable isobutylene gas and CO₂. |
References
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1029413-53-3 (C12H20N4O2) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL:[Link]
